molecular formula C14H25ClN2O3 B7931983 (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931983
M. Wt: 304.81 g/mol
InChI Key: FFUBMRYZQSQPJA-NSHDSACASA-N
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Description

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353998-29-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₂₅ClN₂O₃ and a molecular weight of 300.82 g/mol . The compound features:

  • A pyrrolidine ring with an (S)-stereocenter.
  • A tert-butyl ester group at the 1-position, enhancing steric protection and stability under basic conditions.
  • A 2-chloroacetyl-ethylamino substituent at the 2-position, providing electrophilic reactivity for nucleophilic substitution or coupling reactions.

This compound is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and receptor ligands, where stereochemical precision is critical .

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUBMRYZQSQPJA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353955-92-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H25ClN2O3
  • Molecular Weight : 304.81 g/mol
  • CAS Number : 1353955-92-6

The compound features a chloroacetyl group, which is significant for its biological activity, particularly in modulating enzyme activity and receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity :
    Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against viruses such as the herpes simplex virus (HSV) and hepatitis A virus (HAV) .
  • Antibacterial Properties :
    The presence of the chloroacetyl moiety is often associated with antibacterial activity. Studies have demonstrated that compounds containing similar functional groups can inhibit bacterial growth effectively .
  • Anti-inflammatory Effects :
    Some pyrrolidine derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The chloroacetyl group may facilitate interactions with active sites of specific enzymes, leading to inhibition.
  • Modulation of Receptor Activity : The compound may interact with various receptors in the body, altering physiological responses.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antiviral Effective against HSV and HAV
Antibacterial Inhibition of bacterial growth observed
Anti-inflammatory Reduced levels of pro-inflammatory cytokines

Case Study: Antiviral Efficacy

In a study evaluating antiviral activities, compounds similar to this compound were tested against the herpes simplex virus. The results indicated a significant reduction in viral replication at concentrations as low as 20 μg/mL, demonstrating the compound's potential as an antiviral agent .

Case Study: Antibacterial Effects

Another research effort focused on the antibacterial properties of pyrrolidine derivatives. The study highlighted that compounds with a chloroacetyl substituent exhibited potent activity against Gram-positive bacteria, suggesting that this compound may share similar properties .

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One of the most notable applications of this compound is its role as an intermediate in the synthesis of DPP-IV inhibitors, which are crucial in the treatment of type 2 diabetes. Specifically, (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is utilized in the preparation of Vildagliptin, a well-known DPP-IV inhibitor. Vildagliptin enhances insulin secretion and decreases glucagon levels, thereby improving glycemic control in diabetic patients .

Anticancer Research

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. The structural features of this compound allow for modifications that enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that modifications to the pyrrolidine structure can lead to compounds with enhanced antibacterial and antifungal activity, providing a basis for developing new antimicrobial agents .

Synthetic Routes

The synthesis of this compound involves several steps, including the reaction of pyrrolidine derivatives with chloroacetyl chloride under controlled conditions. This process allows for high yields while maintaining the integrity of the chiral center, which is crucial for biological activity .

One-Pot Synthesis Techniques

Recent advancements have introduced one-pot synthesis methods that streamline the production of this compound and its derivatives. These methods reduce the number of purification steps required, thus enhancing overall efficiency and reducing costs associated with large-scale production .

Case Study: Synthesis of Vildagliptin

A significant case study involves the synthesis of Vildagliptin from this compound as an intermediate. The process includes several reaction steps where the compound is reacted with other reagents under specific conditions to yield Vildagliptin efficiently . This illustrates not only the utility of the compound but also its importance in pharmaceutical development.

Anticancer Activity Assessment

Another research initiative focused on evaluating the anticancer properties of pyrrolidine derivatives derived from this compound demonstrated promising results against various cancer cell lines, suggesting a pathway for further drug development targeting cancer therapies .

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryDPP-IV Inhibitor SynthesisEffective in glycemic control
Anticancer ResearchDerivative EvaluationInduced apoptosis in cancer cells
Antimicrobial ActivityStructural ModificationsEnhanced antibacterial properties

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (1353998-29-4) C₁₄H₂₅ClN₂O₃ 300.82 Chloroacetyl, tert-butyl ester, ethylamino High electrophilicity (chloroacetyl group); suitable for alkylation or conjugation
(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (193086-18-9) C₁₂H₂₁NO₅ 259.14 Carboxylic acid, methoxy, tert-butyl ester Acid-base reactivity (carboxylic acid); potential for amide bond formation
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (1311314-44-9) C₁₂H₂₄N₂O₂S 260.39 Amino, sulfanyl (thioether), tert-butyl ester Nucleophilic thiol; participates in disulfide bonds or metal coordination
(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (1353960-19-6) C₁₅H₂₇N₂O₅ 315.39 Carboxylic acid, isopropylamino, tert-butyl ester Branched amino group; steric hindrance affects binding interactions

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